molecular formula C18H23N3O2S B2430679 N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide CAS No. 1210180-74-7

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Cat. No. B2430679
CAS RN: 1210180-74-7
M. Wt: 345.46
InChI Key: RFDRJKLUNYBQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide, commonly known as ETP-101, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. ETP-101 belongs to the class of piperazine compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Radiotracer Development for PET Imaging

The synthesis of FAUC346, a close derivative of N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide, has been conducted for potential use as a radiotracer in Positron Emission Tomography (PET). This compound, identified as a D(3)-selective ligand, underwent radiolabeling and was evaluated for its in vivo selectivity for D(3) receptors. Although initial results in rat brains were encouraging, further evaluation in nonhuman primates did not support its effectiveness as a PET probe for imaging D(3) receptors (Kuhnast et al., 2006).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-17-5-3-16(4-6-17)19-18(22)21-10-8-20(9-11-21)13-15-7-12-24-14-15/h3-7,12,14H,2,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDRJKLUNYBQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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